molecular formula C6H8F2N2O2 B126370 3-(1,1-Difluoroethyl)piperazine-2,5-dione CAS No. 140647-73-0

3-(1,1-Difluoroethyl)piperazine-2,5-dione

Cat. No. B126370
M. Wt: 178.14 g/mol
InChI Key: VKDVNQOMDVGUEX-UHFFFAOYSA-N
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Description

“3-(1,1-Difluoroethyl)piperazine-2,5-dione” is a chemical compound with the molecular formula C6H8F2N2O2 and a molecular weight of 178.14 g/mol .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “3-(1,1-Difluoroethyl)piperazine-2,5-dione”, has been a topic of interest in recent years . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the post-Ugi cascade reaction, which has been used to synthesize N-heterocyclic fused tryptamine-piperazine-2,5-dione conjugates .


Molecular Structure Analysis

The molecular structure of “3-(1,1-Difluoroethyl)piperazine-2,5-dione” is based on a six-membered ring containing two opposing nitrogen atoms. The compound also contains a difluoroethyl group attached to one of the nitrogen atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1,1-Difluoroethyl)piperazine-2,5-dione” are not well-documented in the literature. The compound has a molecular weight of 178.14 g/mol .

Future Directions

The future directions for “3-(1,1-Difluoroethyl)piperazine-2,5-dione” could involve further exploration of its synthesis methods and potential applications. For instance, the development of a facile and economic protocol for the synthesis of new and diverse molecules bearing the piperazine-2,5-dione motif is highly demanded .

properties

IUPAC Name

3-(1,1-difluoroethyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N2O2/c1-6(7,8)4-5(12)9-2-3(11)10-4/h4H,2H2,1H3,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDVNQOMDVGUEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NCC(=O)N1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60577682
Record name 3-(1,1-Difluoroethyl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,1-Difluoroethyl)piperazine-2,5-dione

CAS RN

140647-73-0
Record name 3-(1,1-Difluoroethyl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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